N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine
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Overview
Description
N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine is an organic compound that features a furan ring and a substituted benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine typically involves the reaction of furan-2-carbaldehyde with 4-methylbenzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst such as potassium hydride, which facilitates the formation of the desired product through an imine–imine rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N1-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The furan ring and benzyl group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methoxyphenyl)methyl]ethane-1,2-diamine: Similar structure but with a methoxy group instead of a methyl group.
N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine is unique due to its specific combination of a furan ring and a substituted benzyl group.
Properties
CAS No. |
627520-83-6 |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C15H20N2O/c1-13-4-6-14(7-5-13)11-16-8-9-17-12-15-3-2-10-18-15/h2-7,10,16-17H,8-9,11-12H2,1H3 |
InChI Key |
MFVMDIARXNGTAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCNCC2=CC=CO2 |
Origin of Product |
United States |
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